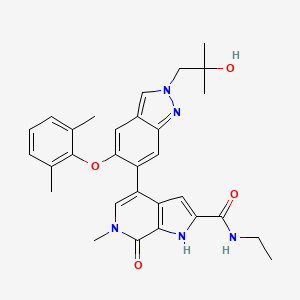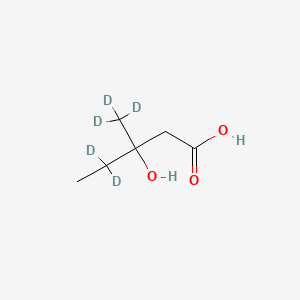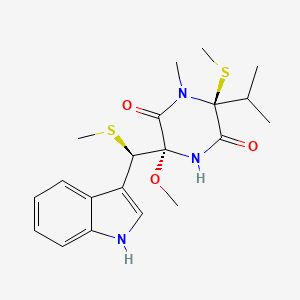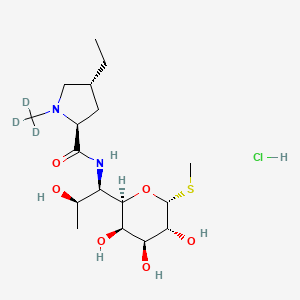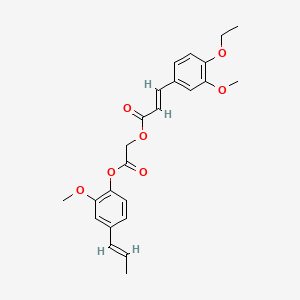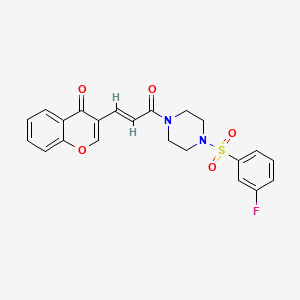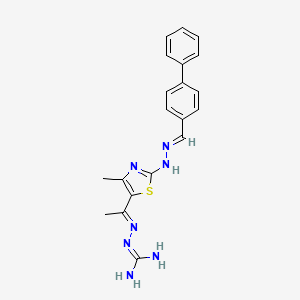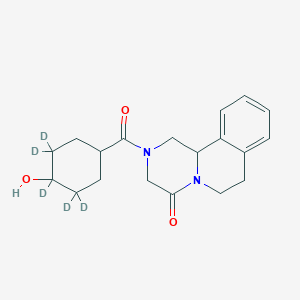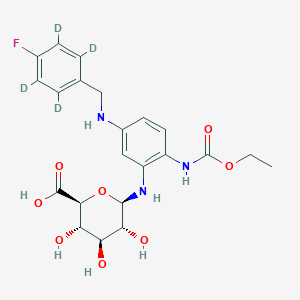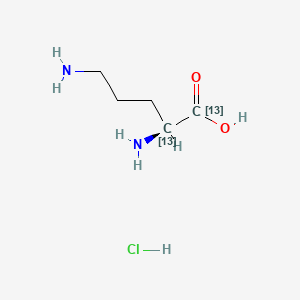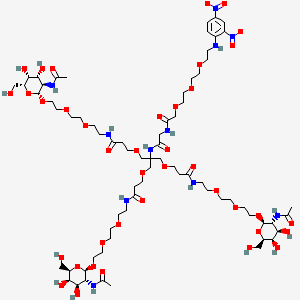
D-MoDE-A (1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-MoDE-A (1): is a bifunctional small molecule that facilitates the degradation of extracellular proteins via the asialoglycoprotein receptor (ASGPR) . This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-MoDE-A (1) involves multiple steps, including the formation of bifunctional groups that can interact with the ASGPR. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and purification methods like chromatography.
Industrial Production Methods: Industrial production of D-MoDE-A (1) is not widely documented, as it is primarily used for research purposes. The production would likely involve large-scale organic synthesis with stringent quality control measures to ensure the purity and efficacy of the compound.
化学反応の分析
Types of Reactions: D-MoDE-A (1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of D-MoDE-A (1).
科学的研究の応用
D-MoDE-A (1) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study bifunctional small molecules and their interactions with receptors.
Biology: Facilitates the degradation of extracellular proteins, making it useful in studying protein turnover and degradation pathways.
作用機序
D-MoDE-A (1) exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of cells. This binding facilitates the internalization and subsequent degradation of extracellular proteins. The molecular targets and pathways involved include the ASGPR-mediated endocytosis pathway, which leads to the lysosomal degradation of the bound proteins .
類似化合物との比較
D-MoDE-B (2): Another bifunctional small molecule with similar properties but different receptor targets.
E-MoDE-A (3): A compound with similar degradation mechanisms but different chemical structures.
F-MoDE-C (4): A related compound with similar applications in protein degradation but different molecular targets.
Uniqueness of D-MoDE-A (1): D-MoDE-A (1) is unique due to its specific interaction with the asialoglycoprotein receptor (ASGPR), which distinguishes it from other similar compounds. Its bifunctional nature allows it to facilitate the degradation of extracellular proteins effectively, making it a valuable tool in scientific research .
特性
分子式 |
C71H121N11O39 |
|---|---|
分子量 |
1752.8 g/mol |
IUPAC名 |
N-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-2-[[2-[[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetyl]amino]acetyl]amino]propoxy]propanamide |
InChI |
InChI=1S/C71H121N11O39/c1-45(86)77-59-65(97)62(94)51(38-83)119-68(59)116-33-30-109-25-21-105-17-10-73-54(89)6-13-113-42-71(43-114-14-7-55(90)74-11-18-106-22-26-110-31-34-117-69-60(78-46(2)87)66(98)63(95)52(39-84)120-69,44-115-15-8-56(91)75-12-19-107-23-27-111-32-35-118-70-61(79-47(3)88)67(99)64(96)53(40-85)121-70)80-57(92)37-76-58(93)41-112-29-28-108-24-20-104-16-9-72-49-5-4-48(81(100)101)36-50(49)82(102)103/h4-5,36,51-53,59-70,72,83-85,94-99H,6-35,37-44H2,1-3H3,(H,73,89)(H,74,90)(H,75,91)(H,76,93)(H,77,86)(H,78,87)(H,79,88)(H,80,92)/t51-,52-,53-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69-,70-/m1/s1 |
InChIキー |
YRHYIVQRNOXALG-AEHKLIEZSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


